3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine
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Overview
Description
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene sulfonyl group, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of an amidoxime with an acyl chloride under acidic conditions . The thiophene sulfonyl group can be introduced through a sulfonation reaction, where thiophene is treated with sulfur trioxide or chlorosulfonic acid . The final step involves the coupling of the oxadiazole and thiophene sulfonyl intermediates with piperidine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene sulfonyl group may enhance the compound’s binding affinity and specificity . The piperidine ring can modulate the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Thiophene Sulfonyl Derivatives: These compounds contain the thiophene sulfonyl group and are known for their antimicrobial and anticancer properties.
Piperidine Derivatives: These compounds feature the piperidine ring and are widely used in medicinal chemistry for their diverse pharmacological activities.
Uniqueness
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-2-25-16-9-7-14(8-10-16)18-20-19(26-21-18)15-5-3-11-22(13-15)28(23,24)17-6-4-12-27-17/h4,6-10,12,15H,2-3,5,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOQJGVNGHDHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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